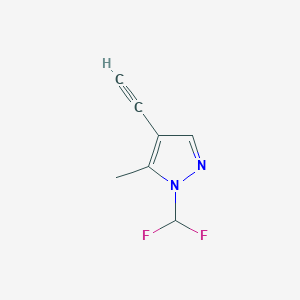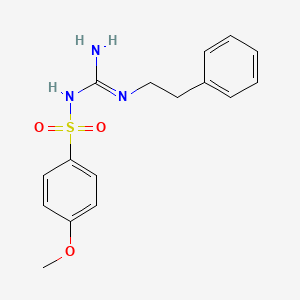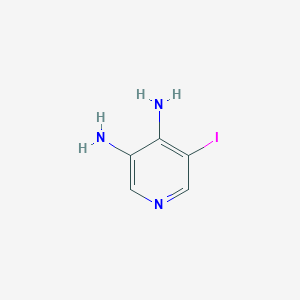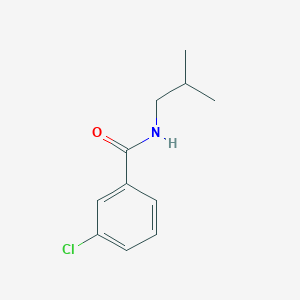![molecular formula C10H12N2O2S B2493616 (1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide CAS No. 2375250-22-7](/img/structure/B2493616.png)
(1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine-containing macrocycles and azabicyclic compounds involves intricate processes, including the preparation and characterization of metal complexes with nickel(II), copper(II), and zinc(II), as demonstrated by the synthesis of various pyridine-containing tetra-aza macrocycles (Alcock et al., 1987). Such processes highlight the complexity and versatility in the synthesis routes for compounds involving azabicyclo structures and pyridine derivatives.
Molecular Structure Analysis
Molecular structure analysis involves the determination of the geometric configuration of molecules. For instance, the structure of nickel(II) complexes with pyridine-containing tetra-aza macrocycles has been elucidated through X-ray crystallography, revealing square pyramidal coordination (Alcock et al., 1987). Such analyses are crucial for understanding the spatial arrangement and potential reactivity of the compound.
Chemical Reactions and Properties
The chemical properties of azabicyclo compounds are influenced by their unique structure. For instance, the reactivity of 7-azabicyclo[2.2.1]heptane derivatives towards nucleophilic substitution demonstrates the influence of neighboring group participation, showcasing the compound's potential in synthesizing novel organic structures (Malpass & White, 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a significant role in determining the compound's applicability in various chemical processes. For example, the crystallographic analysis of N-thiobenzoyl-7-azabicyclo[2.2.1]heptane displays marked nonplanarity, influencing its physical behavior and reactivity (Hori et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's utility in synthetic chemistry and potential applications. The synthesis and structure elucidation of azabicyclo compounds and derivatives highlight the diverse reactivity patterns and chemical behaviors these structures exhibit, such as in the synthesis of spirocyclic pyrrolidine-thia(oxa)zolidinediones (Yang et al., 2015).
Wissenschaftliche Forschungsanwendungen
1. Positron Emission Tomography Imaging
Derivatives of (-)-7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane, which are structurally similar to (1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide, demonstrate potential as ligands for positron emission tomography (PET) imaging of extrathalamic nicotinic acetylcholine receptors. The compounds have been radiolabeled and shown promising properties for brain imaging in baboon studies, indicating potential for further human studies (Gao et al., 2007).
2. Medicinal Chemistry Building Blocks
Thiomorpholine derivatives, including those structurally related to this compound, are highlighted as significant building blocks in medicinal chemistry. Bridged bicyclic thiomorpholines have been synthesized and show interesting biological profiles, suggesting their importance in the development of new therapeutic agents (Walker & Rogier, 2013).
3. Visible-Light [2+2] Photocycloaddition
Studies have demonstrated the use of visible light for [2+2] photocycloaddition of nitrogen- and sulfur-containing dienes towards the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes. This method provides a practical approach for synthesizing compounds with biological activity or chiral spiro ammonium salts, showcasing a versatile application in chemical synthesis (Jirásek et al., 2017).
4. Crystal Structure Analysis
Detailed crystal structure analysis of compounds structurally related to this compound provides insights into the molecular geometry and intermolecular interactions. These analyses are critical for understanding the properties and potential applications of these compounds in various scientific domains (Hijji et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,5S,7S)-7-pyridin-3-yl-2λ6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-15(14)10-8(6-12-15)4-9(10)7-2-1-3-11-5-7/h1-3,5,8-10,12H,4,6H2/t8-,9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZWOHTXDLTHMQ-LPEHRKFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNS(=O)(=O)C2C1C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNS(=O)(=O)[C@H]2[C@@H]1C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)



![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2493537.png)

![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)
![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)

![2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide](/img/structure/B2493548.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2493553.png)
![N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2493554.png)
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2493556.png)